methyl [(4E)-4-{1-[(3-methylbutyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
METHYL 2-{4-[(E)-1-(ISOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(E)-1-(ISOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the isopentylamino group: This step involves the condensation of the pyrazole intermediate with an isopentylamine derivative, often under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(E)-1-(ISOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the double bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL 2-{4-[(E)-1-(ISOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(E)-1-(ISOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-{4-[(E)-1-(CYCLOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE
- **METHYL 2-{4-[(E)-1-(HEXYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE
Uniqueness
METHYL 2-{4-[(E)-1-(ISOPENTYLAMINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is unique due to its specific substitution pattern and the presence of the isopentylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H27N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[4-[C-ethyl-N-(3-methylbutyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H27N3O3/c1-5-16(21-12-11-14(2)3)19-17(13-18(24)26-4)22-23(20(19)25)15-9-7-6-8-10-15/h6-10,14,22H,5,11-13H2,1-4H3 |
InChI Key |
FMZMDWXPSRRSNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCC(C)C)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
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